Uridine 13C-4
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Overview
Description
Uridine 13C-4 is a stable isotope-labeled compound of uridine, a nucleoside composed of uracil and ribose. The 13C labeling refers to the incorporation of the carbon-13 isotope at specific positions within the molecule, making it useful for various scientific research applications, particularly in the fields of biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 13C-4 typically involves the incorporation of 13C-labeled carbon atoms into the uridine molecule. This can be achieved through chemical synthesis or chemoenzymatic methods. One common approach is to start with a 13C-labeled precursor, such as 13C-labeled glucose, which is then converted into 13C-labeled ribose. This ribose is subsequently coupled with uracil to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research .
Chemical Reactions Analysis
Types of Reactions
Uridine 13C-4 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uracil and ribose-1-phosphate.
Reduction: Reduction reactions can convert uridine into dihydrouridine.
Substitution: Nucleophilic substitution reactions can modify the ribose or uracil moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions.
Major Products
Oxidation: Uracil and ribose-1-phosphate.
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
Uridine 13C-4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: Helps in studying the role of uridine in cellular processes, including RNA synthesis and nucleotide metabolism.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Uridine 13C-4 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, influencing gene expression and protein synthesis. The labeled carbon atoms allow researchers to track its metabolic fate and interactions within the cell. Uridine also plays a role in the synthesis of nucleotides and nucleic acids, impacting cellular energy metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cytidine 13C-4: Another nucleoside with similar labeling, used for studying cytidine metabolism.
Thymidine 13C-4: Labeled thymidine used in DNA synthesis studies.
Adenosine 13C-4: Labeled adenosine for research on adenosine metabolism and signaling.
Uniqueness
Uridine 13C-4 is unique due to its specific labeling, which allows for precise tracking and analysis in metabolic studies. Its incorporation into RNA and involvement in nucleotide synthesis make it particularly valuable for research in genetics, biochemistry, and pharmacology .
Properties
Molecular Formula |
C9H12N2O6 |
---|---|
Molecular Weight |
245.19 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i9+1 |
InChI Key |
DRTQHJPVMGBUCF-DWZRBFJWSA-N |
Isomeric SMILES |
C1=CN([13C](=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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